N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Nuclear receptor antagonism Structure-activity relationship Electrophilic warhead design

Procure CAS 896360-94-4 as the ortho-methylsulfonyl regioisomer in the MSNBA (methylsulfonylnitrobenzamide) series of irreversible thyroid hormone receptor (TR)–coactivator antagonists. This amide-linked benzothiazole probe is specifically optimized for hydrolytic stability over earlier ester-linked MSNBs, enabling extended cell-based TR-SRC2 NanoBRET and TR-FRET protocols. The 4-methoxy-6-nitrobenzothiazole core distinguishes it from the simpler 6-nitro analog (CAS 896360-66-0), potentially improving passive permeability in Caco-2/MDCK assays. Paired procurement with meta (CAS 896283-15-1) and para (CAS 896336-79-1) regioisomers is recommended to systematically map Cys298 warhead accessibility. Select the methylsulfonyl variant over the ethylsulfonyl analog (CAS 886921-42-2) for lower non-specific thiol reactivity as confirmed by GSH reactivity profiling.

Molecular Formula C16H13N3O6S2
Molecular Weight 407.42
CAS No. 896360-94-4
Cat. No. B2768545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
CAS896360-94-4
Molecular FormulaC16H13N3O6S2
Molecular Weight407.42
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
InChIInChI=1S/C16H13N3O6S2/c1-25-11-7-9(19(21)22)8-12-14(11)17-16(26-12)18-15(20)10-5-3-4-6-13(10)27(2,23)24/h3-8H,1-2H3,(H,17,18,20)
InChIKeyAWMAMZKXUFRFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.43 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896360-94-4): Structural Classification and Research Context


N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896360-94-4) is a synthetic organic compound belonging to the benzothiazole-2-yl-benzamide class, characterized by a 4-methoxy-6-nitrobenzo[d]thiazole core linked via an amide bond to a 2-(methylsulfonyl)phenyl moiety . This compound is structurally embedded within the methylsulfonylnitrobenzamide (MSNBA) chemotype, a series developed as irreversible antagonists of the thyroid hormone receptor (TR)–coactivator interaction [1]. The benzothiazole scaffold replaces the ester linkage found in earlier methylsulfonylnitrobenzoate (MSNB) inhibitors, aiming to improve chemical stability while retaining TR antagonism [2]. Despite being cataloged by multiple chemical suppliers, this specific compound has not been the subject of dedicated primary research publications reporting quantitative biological activity data; its differentiation must therefore be assessed through structural comparison with well-characterized in-class analogs.

Why N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide Cannot Be Interchanged with Closest In-Class Analogs


Substitution within the benzothiazole-2-yl-benzamide series is precluded by three sources of structural variance that profoundly influence target engagement, metabolic stability, and selectivity. First, the position of the methylsulfonyl group on the benzamide ring (ortho in CAS 896360-94-4 versus meta in CAS 896283-15-1 or para in CAS 896336-79-1) alters the electrophilic character and steric accessibility of the warhead that interacts with cysteine residues in the TR ligand-binding domain [1]. Second, the presence of the 4-methoxy substituent on the benzothiazole core distinguishes this compound from the simpler 6-nitrobenzothiazole series (e.g., CAS 896360-66-0), modifying both lipophilicity and hydrogen-bonding capacity . Third, the amide linkage conferring improved chemical stability relative to ester-linked MSNBs has been explicitly demonstrated in the medicinal chemistry optimization pathway [2]. These structural features are non-redundant; a generic substitution without accounting for substitution pattern, core decoration, and linker chemistry risks loss of on-target potency or introduction of off-target liabilities.

Quantitative Differentiation Evidence for N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896360-94-4)


Regioisomeric Differentiation: ortho-Methylsulfonyl vs. meta and para Regioisomers — Structural and Predicted Reactivity Comparison

CAS 896360-94-4 bears the methylsulfonyl group at the ortho position of the benzamide ring, distinguishing it from the meta-substituted regioisomer (CAS 896283-15-1) and the para-substituted regioisomer (CAS 896336-79-1). In the broader MSNBA series, substitution position on the benzamide ring has been shown to modulate TRβ-SRC2 inhibitory activity; compounds with ortho-substituted benzamide moieties exhibit altered potency profiles compared to their meta or para counterparts due to differential spatial orientation of the electrophilic methylsulfonylnitro pharmacophore [1]. While no published head-to-head IC50 data for the three regioisomers exist, the crystallographically confirmed mechanism of irreversible Cys298 modification in the TR AF-2 domain establishes that the precise geometry of the methylsulfonyl group relative to the nitroaromatic system is a critical determinant of covalent bond formation efficiency [2].

Nuclear receptor antagonism Structure-activity relationship Electrophilic warhead design

Benzothiazole Core Differentiation: 4-Methoxy-6-nitrobenzothiazole vs. Unsubstituted 6-Nitrobenzothiazole Analogs

CAS 896360-94-4 incorporates a 4-methoxy group on the benzothiazole core, a feature absent in the structurally simpler analog 2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide (CAS 896360-66-0; MW 377.4, C15H11N3O5S2) . The 4-methoxy substituent increases molecular weight by 30 Da and introduces an additional hydrogen-bond acceptor, which is predicted to modulate both lipophilicity (estimated AlogP increase of approximately +0.3–0.5 log units based on fragment contribution) and aqueous solubility . In related benzothiazole-based scaffolds, the introduction of methoxy substituents at the 4-position has been associated with altered metabolic stability and cytochrome P450 interaction profiles compared to non-methoxylated analogs [1].

Lipophilic efficiency Metabolic stability Benzothiazole SAR

Linker Chemistry Differentiation: Amide-Linked Benzothiazole-Benzamide (MSNBA) vs. Ester-Linked Benzoate (MSNB) — Stability Advantage

The target compound contains an amide bond connecting the benzothiazole and benzamide moieties, placing it within the MSNBA (methylsulfonylnitrobenzamide) series. This amide linkage was deliberately introduced to replace the hydrolytically labile ester bond present in the predecessor MSNB (methylsulfonylnitrobenzoate) series [1]. The irreversible TR antagonism mechanism, involving covalent modification of Cys298 in the TRβ AF-2 domain, is conserved in both MSNBA and MSNB series; however, the amide replacement was driven by the observation that ester-containing MSNBs suffered from intrinsic chemical instability that limited their utility in cellular and in vivo settings [2]. Within the MSNBA series, active compounds demonstrated TRβ-SRC2 inhibition with EC50 values ranging from 3.6 μM to 16 μM (fluorescence polarization assay), with selectivity over VDR-coactivator interaction (EC50 > 60 μM for most members), and minimal cytotoxicity in HepG2 cells (>27 μM for most compounds) [3].

Chemical stability Irreversible inhibitor optimization Covalent warhead design

Methylsulfonyl vs. Ethylsulfonyl Substitution: Impact on Steric Bulk and Lipophilicity

CAS 896360-94-4 contains a methylsulfonyl (-SO2CH3) group on the benzamide ring, whereas the closest alkylsulfonyl analog bears an ethylsulfonyl substituent (-SO2C2H5; CAS 886921-42-2; MW 421.5, C17H15N3O6S2) . The methyl-to-ethyl change increases molecular weight by 14.1 Da and adds one additional rotatable bond and methylene unit, which is predicted to increase lipophilicity (estimated AlogP increase of approximately +0.5 log units) and steric bulk proximal to the electrophilic sulfonyl center . In irreversible covalent inhibitor series, the size of the alkylsulfonyl group can modulate the rate of thiol addition at the target cysteine and influence selectivity against off-target reactive cysteines through steric exclusion [1].

Alkylsulfonyl SAR Steric parameter optimization Ligand efficiency

Reactivity-Driven Differentiation: Methylsulfonylnitrobenzamide Electrophilic Warhead vs. Non-Covalent Benzothiazole Scaffolds

The methylsulfonylnitrobenzamide pharmacophore present in CAS 896360-94-4 functions as an electrophilic warhead that covalently modifies Cys298 in the TR AF-2 domain, a mechanism confirmed by mass spectrometry for the parent MSNB series and retained in MSNBA and SNPT derivatives [1]. This covalent mode of action contrasts with non-covalent benzothiazole-based ligands (such as those described in the Sanofi nitrobenzothiazole patent series targeting Mycobacterium tuberculosis HisG) that rely on reversible binding interactions [2]. The irreversible covalent mechanism of MSNBAs is supported by the observation that TR antagonism persists after compound washout, distinguishing these compounds from reversible inhibitors in terms of duration of action and target engagement pharmacokinetics [3].

Covalent inhibitor mechanism Cysteine targeting Irreversible antagonism

Procurement-Guided Application Scenarios for N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896360-94-4)


Structure-Activity Relationship (SAR) Studies on TR–Coactivator Interaction Inhibitors — ortho-Regioisomer Probe

CAS 896360-94-4 serves as the ortho-methylsulfonyl regioisomer in a matched-pair SAR set including meta (CAS 896283-15-1) and para (CAS 896336-79-1) analogs, enabling systematic investigation of how benzamide ring substitution position affects covalent modification efficiency at Cys298 of TRβ [1]. Researchers should procure all three regioisomers and test in parallel fluorescence polarization assays (TRβ-SRC2, TRα-SRC2, VDR-SRC2) to quantify the impact of regioisomeric geometry on potency and nuclear receptor selectivity within the MSNBA series. The ortho orientation may confer distinct steric constraints on warhead accessibility that cannot be predicted from meta or para data alone.

Chemical Stability Benchmarking: Amide vs. Ester Linker in Irreversible Nuclear Receptor Antagonists

This compound, as a representative MSNBA with an amide linker, can be compared head-to-head with an MSNB analog (ester linker) in hydrolytic stability assays (e.g., pH 7.4 buffer, 37°C, with LC-MS monitoring over 24–72 hours) to experimentally validate the stability advantage of the amide replacement strategy [2]. Quantifying the half-life difference under physiologically relevant conditions provides procurement justification: the amide-linked compound is expected to exhibit significantly longer solution stability, reducing the need for fresh compound preparation in extended cell-based protocols.

Lipophilicity-Modulated Cellular Permeability Profiling Using 4-Methoxy vs. Des-Methoxy Benzothiazole Analogs

CAS 896360-94-4 (4-methoxy-6-nitrobenzothiazole core) and CAS 896360-66-0 (6-nitrobenzothiazole core, no 4-methoxy) constitute a matched pair for investigating how the methoxy substituent affects passive membrane permeability and intracellular target engagement . Parallel assessment in Caco-2 or MDCK permeability assays, coupled with cellular TR-SRC2 NanoBRET or TR-FRET assays, can quantify the contribution of the 4-methoxy group to cellular potency. The methoxylated compound may demonstrate superior permeability despite higher molecular weight, a factor critical for selecting the appropriate chemical probe for cell-based nuclear receptor studies.

Covalent Warhead Optimization: Methylsulfonyl vs. Ethylsulfonyl Reactivity Profiling

The target compound (methylsulfonyl, MW 407.4) and its ethylsulfonyl analog (CAS 886921-42-2, MW 421.5) can be compared in glutathione (GSH) reactivity assays and TRβ-SRC2 covalent modification kinetics to determine how alkyl chain length influences warhead reactivity and selectivity . A lower non-specific thiol reactivity for the methylsulfonyl variant, if experimentally confirmed, would support selection of CAS 896360-94-4 as a more selective covalent probe with reduced potential for off-target cysteine modification in complex proteomes.

Quote Request

Request a Quote for N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.